molecular formula C21H26ClN3O3 B5583966 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

Cat. No. B5583966
M. Wt: 403.9 g/mol
InChI Key: DENBUVCOXKNEHV-OEAKJJBVSA-N
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Description

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, closely related to 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine, involves multi-step reactions including Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation. The methodologies provide insight into the complexity of synthesizing compounds with specific substituents on the benzyl and piperazine moieties to achieve desired biological activities (Xue Si-jia, 2012).

Molecular Structure Analysis

The molecular structure of related benzylpiperazine derivatives reveals non-planar configurations with specific conformations, such as the sofa conformation observed in certain synthesized compounds. These structural characteristics are crucial for understanding the compound's interactions at the molecular level and its potential binding affinities (Xue Si-jia, 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine and its derivatives include alkylation, reduction, diazotization, and substitution. These reactions are fundamental for modifying the compound's structure to explore its chemical properties and potential as a pharmacological agent (Li Ning-wei, 2005).

Physical Properties Analysis

The physical properties of benzylpiperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration and substituents. These properties are essential for determining the compound's stability, formulation potential, and suitability for further pharmacological evaluation (Karim M. Abdel-Hay et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are dictated by the molecular structure and functional groups of 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine. Understanding these properties is crucial for predicting the compound's behavior in biological systems and its potential therapeutic benefits (R. Romagnoli et al., 2008).

properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3,4-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-26-19-9-6-17(20(27-2)21(19)28-3)14-23-25-12-10-24(11-13-25)15-16-4-7-18(22)8-5-16/h4-9,14H,10-13,15H2,1-3H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENBUVCOXKNEHV-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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